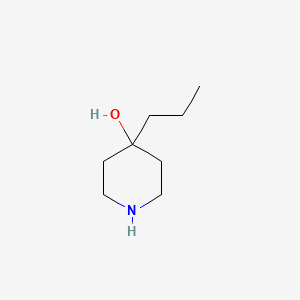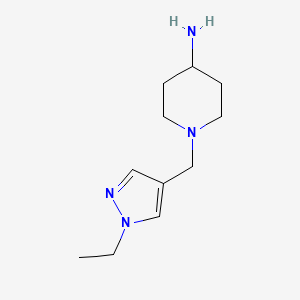
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine
Vue d'ensemble
Description
“1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine” is a chemical compound that contains a piperidine ring and a pyrazole ring . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine ring is a cyclic secondary amine .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H20N4 . It has a molecular weight of 208.3 .Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Heterocyclic Compound Synthesis
The chemistry of heterocyclic compounds like pyrazolines is pivotal in medicinal chemistry due to their wide range of biological activities. The compound is valuable for synthesizing various heterocycles, contributing to the development of new therapeutic agents. Studies have highlighted the reactivity of similar structures in creating heterocyclic compounds that have potential applications in drug discovery and development (Gomaa & Ali, 2020).
Pharmacological Applications
Cytochrome P450 Inhibition
The modulation of cytochrome P450 enzymes, which are crucial for drug metabolism, is a significant area of research. Compounds structurally related to "1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine" have been investigated for their potential to selectively inhibit specific P450 isoforms, thereby influencing the pharmacokinetics of co-administered drugs and reducing the risk of drug-drug interactions (Khojasteh et al., 2011).
C-N Bond Forming Reactions in Organic Synthesis
The application in recyclable copper catalyst systems for C-N bond formation highlights the role of similar compounds in facilitating organic synthesis, potentially leading to the development of environmentally friendly and economically viable synthetic methodologies (Kantam et al., 2013).
Mécanisme D'action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant properties .
Piperidines
, on the other hand, are a class of organic compounds with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). Piperidine serves as a chemical building block for the synthesis of many pharmaceuticals . Piperidine derivatives are present in many classes of pharmaceuticals and their derivatives show different biological activities .
Analyse Biochimique
Biochemical Properties
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, it can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes . These changes in gene expression can subsequently impact cellular metabolism, leading to alterations in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound has been shown to inhibit certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing cellular function and promoting tissue repair . At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects, while dosages above or below this range lead to diminished efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit or activate enzymes in the glycolytic pathway, leading to changes in the production of ATP and other metabolic intermediates. Additionally, it can influence the levels of metabolites by altering the expression of genes encoding metabolic enzymes.
Propriétés
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-2-15-9-10(7-13-15)8-14-5-3-11(12)4-6-14/h7,9,11H,2-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJJQYXPCCXUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453755.png)
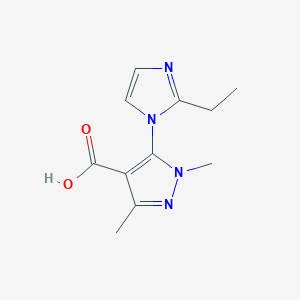
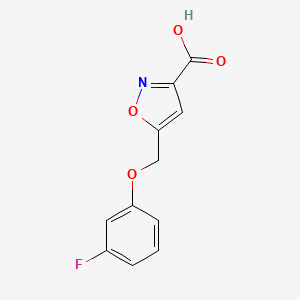
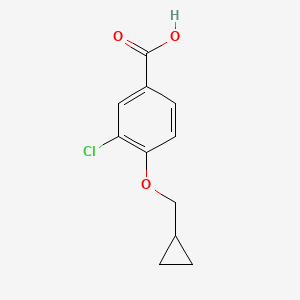

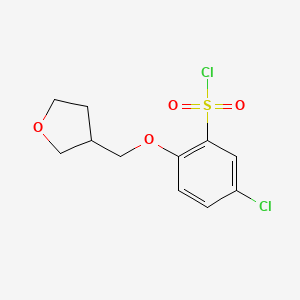
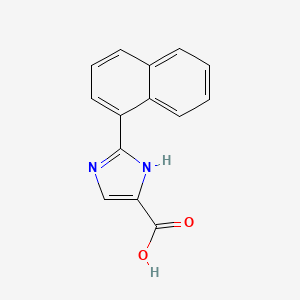

![[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1453766.png)

![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)
